1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a chemical compound classified as a piperazine derivative. This compound is notable for its diverse biological and pharmaceutical activities, making it a subject of interest in both academic and industrial research. The compound's unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
The information regarding this compound can be sourced from various chemical databases and publications, including BenchChem and PubChem, which provide detailed descriptions, synthesis methods, and applications in scientific research.
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This class of compounds is known for its pharmacological properties, including anxiolytic, antidepressant, and anti-inflammatory effects.
The synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one typically involves the reaction of 2-methylpiperazine with a suitable phenylpropanone derivative. One efficient method employs a palladium-catalyzed cyclization reaction, which is favored for its high yields and regioselectivity.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be conducted under aerobic conditions to enhance the reaction efficiency. The palladium catalyst facilitates the formation of carbon-nitrogen bonds, crucial for constructing the piperazine structure.
The molecular formula of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is C14H20N2O. The compound features a piperazine ring substituted at one nitrogen with a methyl group and at another position with a phenylpropanone moiety.
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve lithium aluminum hydride or sodium borohydride as reducing agents, resulting in alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur using alkyl halides or sulfonates in the presence of bases like sodium hydroxide, yielding substituted piperazine derivatives.
The conditions for these reactions vary based on the desired outcome:
The mechanism of action for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. It is believed that this compound can modulate enzyme activity or receptor interactions within biological systems. The precise pathways affected depend on the context in which the compound is applied, potentially leading to anti-inflammatory or analgesic effects.
The physical properties of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one include:
The compound exhibits typical chemical properties associated with piperazine derivatives:
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
Biology: The compound is investigated for potential bioactive properties, particularly in anti-inflammatory and analgesic contexts.
Medicine: It is explored for drug development due to its structural characteristics that may confer therapeutic benefits.
Industry: Utilized in producing pharmaceuticals and agrochemicals, highlighting its versatility across different sectors.
The piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—serves as a cornerstone in drug design due to its exceptional versatility in optimizing pharmacokinetic and pharmacodynamic properties. This moiety enhances water solubility and bioavailability by acting as a hydrogen bond acceptor and providing sites for salt formation, which improves membrane permeability. Its conformational flexibility allows it to adopt multiple orientations, facilitating optimal interactions with diverse biological targets such as G-protein-coupled receptors, kinases, and ion channels [9].
Over 85% of FDA-approved drugs incorporate heterocycles, with piperazine appearing in numerous therapeutic agents spanning antipsychotics (e.g., aripiprazole), antivirals, and anticancer drugs. The scaffold’s ability to act as a spacer or bioisostere (replacing groups like piperidine or morpholine) further broadens its utility. For example, in HIV-1 inhibitors, piperazine derivatives enhance potency by targeting viral attachment and reverse transcriptase inhibition [3] [9].
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic Area | Biological Role | Example Compound |
---|---|---|
Oncology | Kinase inhibition, apoptosis induction | Chalcone-piperazine hybrids |
CNS Disorders | Serotonin/norepinephrine reuptake modulation | Indole-piperazine derivatives |
Infectious Diseases | HIV-1 reverse transcriptase inhibition | Piperazine-based NNRTIs |
Analgesia | μ-opioid receptor agonism | Fentanyl analogs |
2-Methylpiperazine derivatives emerged prominently in the 1960s with Paul Janssen’s pioneering synthesis of fentanyl—a 4-anilidopiperidine opioid analgesic. The strategic incorporation of the 2-methyl group on the piperazine ring significantly influenced receptor binding kinetics and metabolic stability. This modification reduced susceptibility to oxidative metabolism while enhancing μ-opioid receptor selectivity, leading to analogs like sufentanil and remifentanil [2].
The 2-methyl substituent introduces chirality, enabling enantioselective synthesis. This stereochemical control has proven critical for optimizing target engagement; for instance, (S)-enantiomers often show superior affinity for CNS receptors. Patent literature (e.g., WO2005097744A1) later leveraged this scaffold for norepinephrine-serotonin modulators to treat vasomotor symptoms and neuropathic pain, highlighting its applicability beyond analgesia .
Table 2: Evolution of 2-Methylpiperazine Derivatives in Drug Development
Time Period | Key Development | Therapeutic Impact |
---|---|---|
1960s | Janssen’s fentanyl synthesis | 100× increased potency vs. morphine |
1980–2000 | Sufentanil/remifentanil optimization | Improved intraoperative safety profiles |
2000s–Present | Hybrid CNS modulators (e.g., indole-piperazines) | Multitarget engagement for neuropathic pain |
This target compound combines three pharmacophoric elements: a 2-methylpiperazine head, a phenylpropanone linker, and a terminal phenyl group. In oncology, structurally analogous chalcone-piperazine hybrids demonstrate potent antiproliferative activity. For example, derivative 5 (WO2018060947A1) inhibits lung cancer (A549) and breast cancer cells (T47D) with IC₅₀ values of 0.19–1.42 µM—surpassing cisplatin by >10-fold. The ketone linker enables Michael addition-mediated DNA intercalation, while the 2-methylpiperazine enhances solubility for tumor penetration [6] [9].
For CNS disorders, the compound’s capacity to modulate monoamine pathways is pivotal. Its structural similarity to WO2005097744A1’s indole-piperazine derivatives suggests dual norepinephrine-serotonin reuptake inhibition, relevant for major depressive disorder and fibromyalgia . Molecular modeling predicts interactions with the serotonin transporter (SERT) via H-bonding with Asp98 and π-stacking with Tyr95.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2